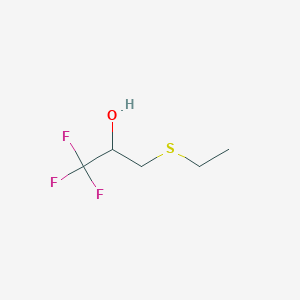
3-(Ethylsulfanyl)-1,1,1-trifluoropropan-2-ol
Overview
Description
Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts used, yield, purity, and characterization of the product .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, mass spectrometry, etc., to determine the molecular structure of the compound .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes studying the reaction conditions, products formed, reaction mechanism, etc .Physical And Chemical Properties Analysis
This involves studying the physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like reactivity, stability, etc.) of the compound .Scientific Research Applications
Synthesis of Thiazole Derivatives
Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . Also, they have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . The compound “3-(Ethylsulfanyl)-1,1,1-trifluoropropan-2-ol” could potentially be used in the synthesis of these thiazole derivatives.
Antioxidant Activity
New thiosemicarbazide derivatives were synthesized by reacting 2-(ethylsulfanyl)benzohydrazide with various aryl isothiocyanates . These compounds showed better radical scavenging in a 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay . Given the similar structure, “3-(Ethylsulfanyl)-1,1,1-trifluoropropan-2-ol” could potentially exhibit similar antioxidant activities.
Anticancer Activity
Some thiazole derivatives have been tested for anticancer activity against human cancer cell lines . Given the potential for “3-(Ethylsulfanyl)-1,1,1-trifluoropropan-2-ol” to be used in the synthesis of thiazole derivatives, it could indirectly contribute to anticancer research.
Antimicrobial Activity
Thiazoles and their derivatives have shown antimicrobial activity . As such, “3-(Ethylsulfanyl)-1,1,1-trifluoropropan-2-ol” could potentially be used in the synthesis of antimicrobial agents.
Anti-Alzheimer Activity
Thiazoles have shown potential in anti-Alzheimer activity . Therefore, “3-(Ethylsulfanyl)-1,1,1-trifluoropropan-2-ol” could potentially be used in the synthesis of drugs for Alzheimer’s disease.
Antihypertensive Activity
Thiazoles have also shown potential in antihypertensive activity . Therefore, “3-(Ethylsulfanyl)-1,1,1-trifluoropropan-2-ol” could potentially be used in the synthesis of drugs for hypertension.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-ethylsulfanyl-1,1,1-trifluoropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3OS/c1-2-10-3-4(9)5(6,7)8/h4,9H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWIQAGJOZURNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Ethylsulfanyl)-1,1,1-trifluoropropan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



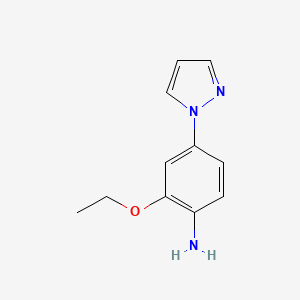

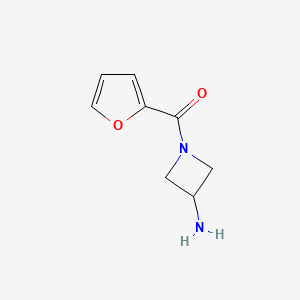
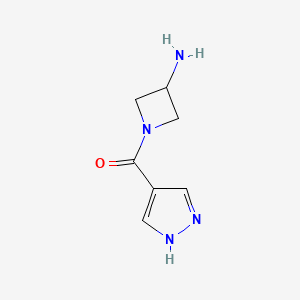


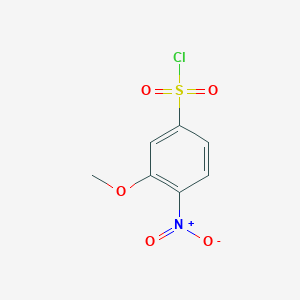


![3-ethyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1469061.png)
![3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1469062.png)
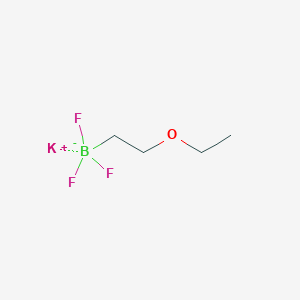
![N-methyl-1-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B1469069.png)
